molecular formula C31H20IN3O B11564900 (2R,3S,12aR)-2-(2-iodophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile

(2R,3S,12aR)-2-(2-iodophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile

Cat. No.: B11564900
M. Wt: 577.4 g/mol
InChI Key: KZKKXYXZEFTVLX-NLDZOOGBSA-N
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Description

(2S,3S,12aR)-3-benzoyl-1-cyano-2-(2-iodophenyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinolin-1(12aH)-yl cyanide is a complex organic compound with a unique structure that includes a benzoyl group, a cyano group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,12aR)-3-benzoyl-1-cyano-2-(2-iodophenyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinolin-1(12aH)-yl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[1,2-a]quinoline structure, followed by the introduction of the benzoyl, cyano, and iodophenyl groups through various substitution and addition reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and cyanide sources.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,12aR)-3-benzoyl-1-cyano-2-(2-iodophenyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinolin-1(12aH)-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the cyano group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

(2S,3S,12aR)-3-benzoyl-1-cyano-2-(2-iodophenyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinolin-1(12aH)-yl cyanide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of (2S,3S,12aR)-3-benzoyl-1-cyano-2-(2-iodophenyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinolin-1(12aH)-yl cyanide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,3S,12aR)-3-Acetyl-2-benzoyl-2,3-dihydro-12aH-spiro[benzo[f]pyrrolo[1,2-a]quinoline-1,3’-indol]-2’(1’H)-one: This compound shares a similar core structure but differs in the substituents attached to the core.

    Fused pyrrolo[2,1-a]isoquinolines: These compounds have a similar fused ring system and are known for their potent biological activities.

Uniqueness

(2S,3S,12aR)-3-benzoyl-1-cyano-2-(2-iodophenyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinolin-1(12aH)-yl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H20IN3O

Molecular Weight

577.4 g/mol

IUPAC Name

(2R,3S,12aR)-3-benzoyl-2-(2-iodophenyl)-3,12a-dihydro-2H-naphtho[2,1-e]indolizine-1,1-dicarbonitrile

InChI

InChI=1S/C31H20IN3O/c32-25-13-7-6-12-24(25)28-29(30(36)21-9-2-1-3-10-21)35-26-16-14-20-8-4-5-11-22(20)23(26)15-17-27(35)31(28,18-33)19-34/h1-17,27-29H/t27-,28-,29+/m1/s1

InChI Key

KZKKXYXZEFTVLX-NLDZOOGBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=C(C=C3)C5=CC=CC=C5C=C4)(C#N)C#N)C6=CC=CC=C6I

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=C(C=C3)C5=CC=CC=C5C=C4)(C#N)C#N)C6=CC=CC=C6I

Origin of Product

United States

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